molecular formula C20H24FN3O3 B13443314 Ciprofloxacin Isopropyl Ester

Ciprofloxacin Isopropyl Ester

Cat. No.: B13443314
M. Wt: 373.4 g/mol
InChI Key: DLAGYCHBKRBCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprofloxacin Isopropyl Ester is a derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin Isopropyl Ester typically involves the esterification of ciprofloxacin with isopropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:

Ciprofloxacin+Isopropyl AlcoholAcid CatalystCiprofloxacin Isopropyl Ester+Water\text{Ciprofloxacin} + \text{Isopropyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Ciprofloxacin+Isopropyl AlcoholAcid Catalyst​Ciprofloxacin Isopropyl Ester+Water

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin Isopropyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to ciprofloxacin and isopropyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Ciprofloxacin and isopropyl alcohol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.

Mechanism of Action

Ciprofloxacin Isopropyl Ester, like ciprofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

Comparison with Similar Compounds

    Ciprofloxacin: The parent compound, widely used as an antibiotic.

    Moxifloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

    Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Uniqueness: Ciprofloxacin Isopropyl Ester may offer unique advantages over its parent compound and other fluoroquinolones, such as improved pharmacokinetic properties, enhanced stability, or reduced side effects. Its esterification may also allow for targeted delivery or controlled release in pharmaceutical formulations .

Properties

Molecular Formula

C20H24FN3O3

Molecular Weight

373.4 g/mol

IUPAC Name

propan-2-yl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C20H24FN3O3/c1-12(2)27-20(26)15-11-24(13-3-4-13)17-10-18(23-7-5-22-6-8-23)16(21)9-14(17)19(15)25/h9-13,22H,3-8H2,1-2H3

InChI Key

DLAGYCHBKRBCAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.